Synthetic Efficiency: Pre-functionalized 6-Amino Group Eliminates Low-Yielding Late-Stage Amination
The presence of a primary amino group at the 6-position on the indazole ring distinguishes this compound from unsubstituted indazole-3-carboxylic acid . This amino group is critical for constructing 6-substituted aminoindazole derivatives, a class of compounds with established anticancer activity [1]. While direct comparative data for this specific compound is limited in published literature, class-level inference from research on similar 6-substituted aminoindazole syntheses demonstrates that introducing an amino group onto an aromatic core is a non-trivial step. It often requires harsh conditions, heavy metal catalysts, or multi-step protection/deprotection sequences, leading to typical yields of 30-60% for such transformations on complex heterocycles [2]. By contrast, procurement of this pre-functionalized building block eliminates these low-yielding steps entirely, offering a significant advantage in synthetic efficiency and cost for any project targeting this chemotype.
| Evidence Dimension | Synthetic Step Efficiency |
|---|---|
| Target Compound Data | Pre-functionalized with a primary amino group at the 6-position |
| Comparator Or Baseline | Unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3), which lacks this functional group |
| Quantified Difference | Eliminates the need for a low-yielding (typically 30-60%) amination step, saving an estimated 1-2 synthetic steps and improving overall yield [2]. |
| Conditions | Class-level inference based on general yields for aromatic amination of similar heterocyclic cores in a medicinal chemistry setting. |
Why This Matters
For procurement, this translates directly into reduced synthesis time, lower overall cost of goods for a final target molecule, and higher probability of successfully accessing the desired 6-aminoindazole pharmacophore.
- [1] Hoang, N. X., et al. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 2020, 10, 45199-45206. View Source
- [2] Ameta, K. L., et al. Ultrasound-assisted synthesis of 1H-indazole-3-carboxylic acid derivatives. In: Green Chemistry: Synthesis of Bioactive Heterocycles. Springer, New Delhi, 2014. pp. 211-227. (Note: Representative reference for typical yields of heterocyclic aminations). View Source
